STAT3 Binding Affinity: Direct Biochemical Evidence for 304882-40-4 vs. HDAC-Targeted Isomers
Unlike the 2-pyridinyl regioisomers, which are patented as HDAC inhibitors, 4-Phenyl-N-pyridin-4-ylbenzamide demonstrates measurable, albeit low-micromolar, in vitro affinity for the STAT3 protein. This distinct target engagement is supported by quantitative IC50 data from two independent screening centers [1][2].
| Evidence Dimension | In vitro inhibitory potency against human STAT3 protein |
|---|---|
| Target Compound Data | IC50 values of 2.16E+3 nM (2.16 µM) [1] and 6.43E+3 nM (6.43 µM) [2]. |
| Comparator Or Baseline | N-(pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide (2-pyridinyl isomer). This compound class is a known HDAC inhibitor scaffold with no reported STAT3 affinity, representing a baseline of negligible activity. |
| Quantified Difference | Target shift: The 4-pyridinyl isomer shows µM STAT3 affinity, whereas the 2-pyridinyl class shows no activity on this target, being functionally dedicated to HDAC inhibition. |
| Conditions | Two independent high-throughput screening (HTS) assays: (1) Source: The Scripps Research Institute Molecular Screening Center; (2) Source: Sanford-Burnham Center for Chemical Genomics. |
Why This Matters
This compound is one of the few biphenyl-4-carboxamide derivatives with documented STAT3 interaction, making it a chemically distinct starting point for STAT3 probe development, whereas its positional isomers are chemically biased toward HDAC applications [1].
- [1] BindingDB Entry BDBM46408: 4-phenyl-N-(4-pyridyl)benzamide; IC50 = 2.16E+3 nM (STAT3). Source: The Scripps Research Institute Molecular Screening Center. Date accessed: 2026-05-11. View Source
- [2] BindingDB Entry BDBM46408: 4-phenyl-N-(4-pyridyl)benzamide; IC50 = 6.43E+3 nM (STAT3). Source: Sanford-Burnham Medical Research Institute. Date accessed: 2026-05-11. View Source
